molecular formula C4H8N2O3 B1267706 N-Carbamoylsarcosine CAS No. 30565-25-4

N-Carbamoylsarcosine

Cat. No. B1267706
CAS RN: 30565-25-4
M. Wt: 132.12 g/mol
InChI Key: SREKYKXYSQMOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Carbamoylsarcosine and its derivatives involves various chemical and enzymatic methods. One approach includes the enzymatic purification and characterization of N-carbamoylsarcosine amidohydrolase from Pseudomonas putida, which plays a crucial role in its microbial degradation pathway, producing ammonia, carbon dioxide, and sarcosine from N-carbamoylsarcosine (Kim, Shimizu, & Yamada, 1986). Synthetic routes also extend to the development of antitubercular agents through structural modifications of the N-carbamoylsarcosine molecule (Desai et al., 2001).

Molecular Structure Analysis

Detailed crystal structure analysis of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 Å resolution offers insights into the enzyme's molecular structure that catalyzes N-carbamoylsarcosine degradation. The analysis reveals a tetrameric arrangement and identifies the active site cleft crucial for its enzymatic activity (Roma˜o et al., 1992).

Chemical Reactions and Properties

N-Carbamoylsarcosine participates in various chemical reactions, including its enzymatic degradation to ammonia, carbon dioxide, and sarcosine. This process is catalyzed by N-carbamoylsarcosine amidohydrolase, with specificity for substrates having a methyl group or hydrogen atom on the amino-N atom. The enzyme's activity is significantly influenced by metallic ions and thiol reagents (Kim, Shimizu, & Yamada, 1986).

Physical Properties Analysis

The physical properties of N-carbamoylsarcosine and its polymers, such as polysarcosine, are subject to synthesis methods and environmental conditions. Polysarcosine exhibits solubility in water and a potential for bioconjugation, making it a versatile material for biomedical applications. Its synthesis from N-phenoxycarbonyl-N-methylglycine demonstrates controlled polymerization processes leading to materials with defined molecular weights (Doriti et al., 2016).

Chemical Properties Analysis

The reactivity of N-carbamoylsarcosine in chemical syntheses, including its conversion into valuable derivatives for medicinal chemistry applications, is highlighted by its use in the synthesis of antitubercular agents and in reactions forming α-amino amides. The versatility in chemical transformations underscores its utility in developing pharmacologically active compounds (Desai et al., 2001); (Reeves et al., 2013).

Scientific Research Applications

Microbial Degradation of Creatinine

N-Carbamoylsarcosine amidohydrolase, a novel enzyme in the microbial degradation of creatinine, has been characterized in Pseudomonas putida 77. This enzyme efficiently hydrolyzes N-carbamoylsarcosine, along with other N-carbamoyl derivatives, producing ammonia, carbon dioxide, and sarcosine. It shows specificity for methyl group or hydrogen atom on the amino-N atom, suggesting its relevance in nitrogen metabolism in microorganisms (Kim, Shimizu, & Yamada, 1986).

Structural Analysis and Molecular Modeling

The crystal structure of N-carbamoylsarcosine amidase from Thermoplasma acidophilum was resolved, providing insights into the enzyme's substrate binding pattern. Molecular dynamics simulations suggest its selectivity for N-carbamoylsarcosine and the crucial role of zinc ions in substrate binding, highlighting its biochemical significance (Luo et al., 2010).

Enzymatic Reaction Mechanism

A detailed analysis of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution revealed its crystal structure and proposed a nucleophilic addition-elimination mechanism for substrate hydrolysis. The active site of the enzyme, involving Cys117, provides a model for studying enzymatic mechanisms in related proteins (Romão et al., 1992).

Enzymes for Creatinine Assay

Research on enzymes involved in creatinine degradation pathway, including N-carbamoylsarcosine amidohydrolase, has been conducted. These enzymes have potential applications in analytical chemistry, particularly in creatinine assays, due to their specificity and efficiency in converting creatinine to simpler compounds like sarcosine (Shimizu, Kim, & Yamada, 1989).

Novel Metabolic Pathway for Creatinine Degradation

A novel metabolic pathway for creatinine degradation in Pseudomonas putida 77, involving N-carbamoylsarcosine, was identified. This pathway suggests the utilization of creatinine as a source of both carbon and nitrogen, with N-carbamoylsarcosine playing a crucial role in this process (Yamada et al., 1985).

Ligand Binding to N-Carbamoylsarcosine Amidohydrolase

Crystallographic and fluorescence studies of ligand binding to N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. have provided valuable information about the enzyme's active sites and substrate specificity. This research is significant for understanding the enzyme's function and potential applications in biotechnology (Zajc et al., 1996).

N-Carbamoyl-D-Amino Acid Amidohydrolase Characterization

The purification and characterization of N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c have been conducted, revealing its specificity for hydrophobic N-carbamoyl-D-amino acids. This enzyme represents a novel N-carbamoylamide amidohydrolase with potential applications in biocatalysis (Ogawa, Shimizu, & Yamada, 1993).

Future Directions

N-Carbamoylsarcosine is deaminated further to sarcosine by N-carbamoylsarcosine amidohydrolase, releasing a second ammonia molecule. In the last step of this pathway, sarcosine is hydrolyzed to glycine and formaldehyde, by either sarcosine dehydrogenase or sarcosine oxidase . This suggests potential future directions in the study of these metabolic pathways.

properties

IUPAC Name

2-[carbamoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREKYKXYSQMOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331408
Record name Carbamoyl Sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Carbamoylsarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Carbamoylsarcosine

CAS RN

30565-25-4
Record name 3-Methylhydantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030565254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamoyl Sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[carbamoyl(methyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLHYDANTOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UWG9630LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Carbamoylsarcosine
Reactant of Route 2
Reactant of Route 2
N-Carbamoylsarcosine
Reactant of Route 3
Reactant of Route 3
N-Carbamoylsarcosine
Reactant of Route 4
Reactant of Route 4
N-Carbamoylsarcosine
Reactant of Route 5
Reactant of Route 5
N-Carbamoylsarcosine
Reactant of Route 6
Reactant of Route 6
N-Carbamoylsarcosine

Citations

For This Compound
233
Citations
JM Kim, S Shimizu, H Yamada - Journal of Biological Chemistry, 1986 - Elsevier
… microbial degradation of N-carbamoylsarcosine had appeared … of N-carbamoylsarcosine asa microbial N-carbamoylsarcosine … as substrates for N-carbamoylsarcosine amidohydrolase. …
Number of citations: 42 www.sciencedirect.com
HB Luo, H Zheng, MD Zimmerman, M Chruszcz… - Journal of structural …, 2010 - Elsevier
… A crystal structure of the putative N-carbamoylsarcosine … (MD) simulations of Ta0454/N-carbamoylsarcosine and Ta0454/… is selective for N-carbamoylsarcosine over pyrazinamide, …
Number of citations: 15 www.sciencedirect.com
MJ Romão, D Turk, FX Gomis-Rüth… - Journal of molecular …, 1992 - europepmc.org
N-carbamoylsarcosine amidohydrolase from Arthrobacter sp., a tetramer of polypeptides with 264 amino acid residues each, has been crystallized and its structure solved and refined at …
Number of citations: 50 europepmc.org
J Ogawa, W Nirdnoy, M Tabata… - Bioscience …, 1995 - academic.oup.com
… - 6) and Ncarbamoylsarcosine amidohydrolase,7) which catalyze the hydrolysis of N-methylhydantoin to N-carbamoylsarcosine, and N-carbamoylsarcosine to sarcosine, respectively. …
Number of citations: 24 academic.oup.com
S Shimizu, JM Kim, H Yamada - Clinica chimica acta, 1989 - Elsevier
… Although N-carbamoylsarcosine as a … , N-carbamoylsarcosine and sarcosine successively. Significant enzyme activities toward creatinine, N-methylhydantoin, N-carbamoylsarcosine …
Number of citations: 22 www.sciencedirect.com
H Yamada, S Shimizu, JM Kim… - FEMS microbiology …, 1985 - academic.oup.com
… We found that CRT was degraded to NMH, and further to glycine by way of N-carbamoylsarcosine (CSR) and sarcosine in turn in a microorganism, P. putida 77. The present paper …
Number of citations: 37 academic.oup.com
J Siedel, R Deeg, H Seidel, H Möllering… - Analytical …, 1988 - Taylor & Francis
… peroxide from creatinine in a reaction sequence which does not proceed via compounds being either present in the sample at all (I-methylhydantoin and N-carbamoylsarcosine) or only …
Number of citations: 15 www.tandfonline.com
S Shimizu, JM Kim, Y Shinmen, H Yamada - Archives of microbiology, 1986 - Springer
… N-Methylhydantoin hydrolase and N-carbamoylsarcosine amidohydrolase were found to be formed inducibly in the presence of creatinine or Nmethylhydantoin. Three mircoorganisms …
Number of citations: 38 link.springer.com
M Hermann, HJ Knerr, N Mai, A Groß… - Archives of …, 1992 - Springer
… FS41, totally degraded NMH, via N-carbamoylsarcosine (CS) and sarcosine as interme… NMH amidohydrolase (NMHase) and N-carbamoylsarcosine amidohydrolase (CSHase) turned …
Number of citations: 16 link.springer.com
JM Kim, S Shimizu, H Yamada - Biochemical and biophysical research …, 1987 - Elsevier
A new enzyme, N -methylhydantoin amidohydrolase, was highly purified from Pseudomonas putida 77: it catalyzes the hydrolysos of N -methylhydantoin to N -carbamoylsarcosine with …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.